(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN6O3/c23-17-2-1-3-18(13-17)29-21(24-25-26-29)14-27-8-10-28(11-9-27)22(30)7-5-16-4-6-19-20(12-16)32-15-31-19/h1-7,12-13H,8-11,14-15H2/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYCUOVIPQBZML-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 396.45 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a piperazine ring, and a tetrazole group, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives with the benzo[d][1,3]dioxole scaffold have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB231 | 27.66 |
| Compound B | MCF-7 | 4.93 |
These values suggest that modifications to the piperazine and tetrazole components can enhance anticancer efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that related compounds exhibit activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of bulky hydrophobic groups in the structure likely contributes to this antimicrobial effect .
The mechanisms through which this compound exerts its biological effects are multifaceted:
Anticancer Mechanism:
- Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It can interfere with cell cycle progression, particularly at the G2/M checkpoint.
Antimicrobial Mechanism:
- Membrane Disruption: The hydrophobic nature of the compound allows it to integrate into bacterial membranes, disrupting their integrity.
Case Studies
Case Study 1: Anticancer Efficacy
A study involving a series of synthesized derivatives of this compound demonstrated significant inhibition of tumor growth in xenograft models. The most effective derivative showed an IC50 value of 10 µM against the A549 lung cancer cell line .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against a panel of pathogens. Results indicated that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development .
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of benzotriazole and benzimidazole have shown potent antibacterial effects against various strains including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the tetrazole group in our compound may similarly enhance its antimicrobial efficacy.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Compounds that incorporate piperazine and dioxole groups have been studied for their ability to inhibit cancer cell proliferation. Specifically, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines . The unique combination of functional groups in (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one may provide a novel mechanism for anticancer activity.
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria using the disk diffusion method. Compounds similar to this compound showed zones of inhibition comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on similar dioxole-containing compounds demonstrated significant cytotoxic effects on various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to cell death . This suggests that our compound may also exhibit similar anticancer properties pending empirical validation.
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs can be categorized based on core motifs:
Key Observations :
- Substituent Position : The 3-fluorophenyl group in the target compound may confer distinct electronic and steric effects compared to 4-fluorophenyl analogs (e.g., Compounds 4 and 5), influencing receptor binding .
- Linker Flexibility : The piperazine linker in the target compound allows conformational adaptability, unlike rigid methylpiperazine in ’s triazole-thiol derivative .
Physicochemical Properties
Predicted properties based on structural analogs:
Analysis :
- The piperazine group improves aqueous solubility compared to purely aromatic analogs like Compound 4 .
- The tetrazole ring reduces LogP relative to triazole/thiazole systems, balancing lipophilicity for membrane permeability .
Bioactivity and Mechanism
While direct data for the target compound is lacking, insights can be drawn from related molecules:
- Anticancer Potential: Fluorophenyl-tetrazole derivatives may induce ferroptosis, a mechanism observed in oral squamous cell carcinoma (OSCC) with selective sensitivity to ferroptosis inducers (FINs) .
- Anticonvulsant Activity : Benzodioxole-pyrazole analogs () show efficacy in seizure models, suggesting the target’s benzodioxole moiety could contribute to CNS activity .
- Antimicrobial Effects : Piperazine-linked compounds often disrupt microbial membranes or enzyme activity, a trait shared with thiazole derivatives in .
Q & A
Q. What are the key synthetic routes for preparing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)prop-2-en-1-one?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of benzo[d][1,3]dioxol-5-yl derivatives with propenone intermediates, as seen in analogous pyrazole-tetrazole hybrids .
- Step 2 : Functionalization of the piperazine ring via nucleophilic substitution using a tetrazole-methyl group. Catalysts like triethylamine or DIPEA are often employed for this step .
- Step 3 : Stereoselective formation of the (Z)-configured prop-2-en-1-one moiety using base-mediated elimination, monitored by TLC or HPLC for purity (>95%) .
Q. How can researchers verify the structural integrity and purity of this compound?
- Spectroscopic Techniques :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity .
Q. What preliminary biological assays are suitable for evaluating its activity?
- In vitro screens :
- Solubility : Measure in DMSO/PBS mixtures to optimize dosing for cellular assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Design of Experiments (DoE) : Apply factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol%) .
- Heuristic Algorithms : Use Bayesian optimization to predict optimal conditions for the prop-2-en-1-one formation step, reducing trial runs by ~40% .
- Flow Chemistry : Implement continuous-flow reactors to enhance mixing and thermal control during piperazine functionalization .
Q. What strategies address contradictions in biological activity data across studies?
- Meta-Analysis : Compare IC50 values across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects .
- Structural Modifications : Synthesize analogs (e.g., replacing the 3-fluorophenyl group with 4-fluorophenyl) to isolate SAR trends .
- Target Profiling : Use proteomics (e.g., affinity chromatography) to identify off-target interactions that may explain variability .
Q. How does the compound’s conformation influence its binding to biological targets?
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinase active sites, focusing on the (Z)-prop-2-en-1-one geometry .
- X-ray Crystallography : Resolve the crystal structure to validate the spatial arrangement of the tetrazole-piperazine moiety .
- Dynamic Simulations : Run MD simulations (AMBER) to assess stability of the ligand-receptor complex over 100 ns trajectories .
Q. What analytical methods resolve challenges in characterizing by-products during synthesis?
- LC-MS/MS : Detect low-abundance impurities (e.g., hydrolyzed tetrazole derivatives) with high sensitivity .
- Isotopic Labeling : Use 13C-labeled intermediates to trace by-product formation pathways .
- Microscopy : SEM/EDS can identify inorganic residues (e.g., catalyst particles) in crude products .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
